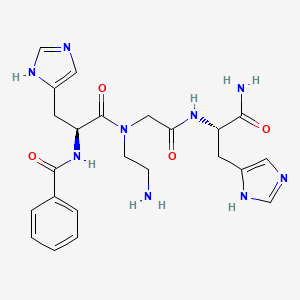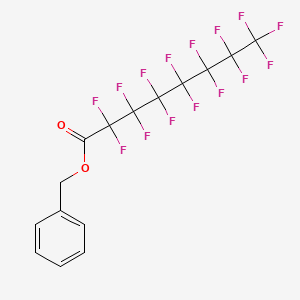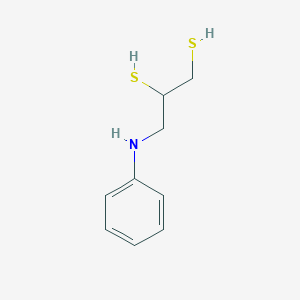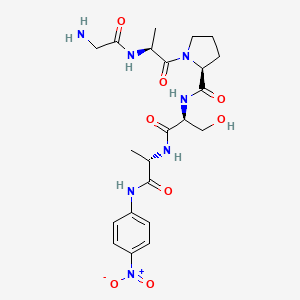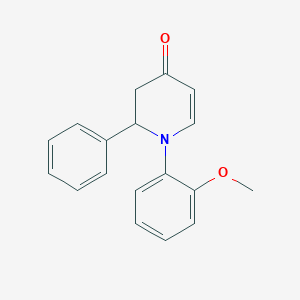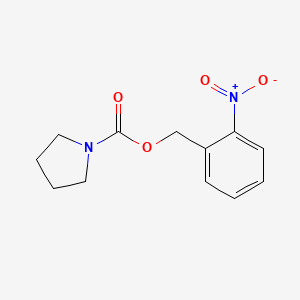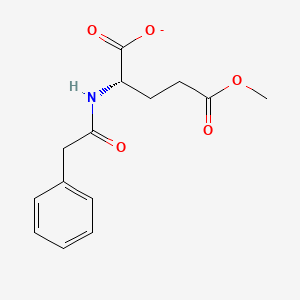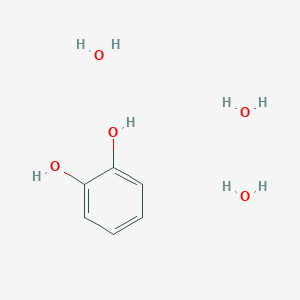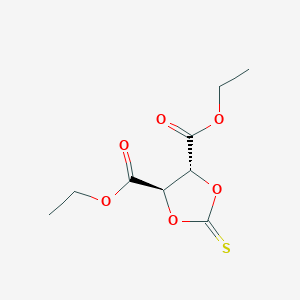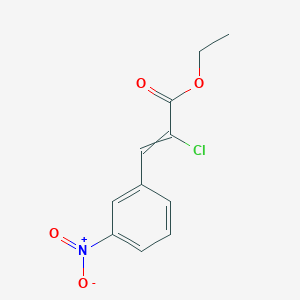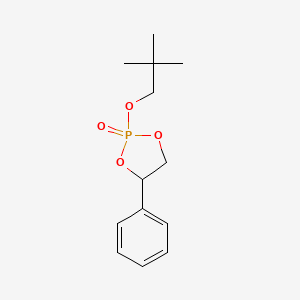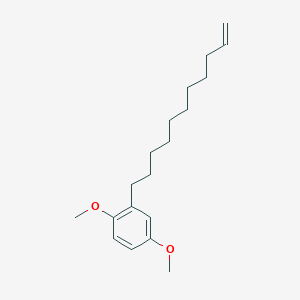
1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene is an organic compound characterized by the presence of two methoxy groups and an undec-10-en-1-yl side chain attached to a benzene ring. This compound is part of the larger family of dimethoxybenzenes, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene typically involves the alkylation of 1,4-dimethoxybenzene with an appropriate alkyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methoxy groups, followed by the addition of undec-10-en-1-yl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The double bond in the undec-10-en-1-yl side chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene involves its interaction with various molecular targets. For instance, it can bind to enzymes and receptors, modulating their activity. The methoxy groups and the double bond in the side chain play crucial roles in its reactivity and interaction with biological molecules. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxybenzene: Lacks the undec-10-en-1-yl side chain, making it less hydrophobic and less reactive in certain contexts.
1,2-Dimethoxybenzene: Has methoxy groups in different positions, leading to different chemical properties and reactivity.
1,3-Dimethoxybenzene: Another isomer with distinct chemical behavior due to the position of the methoxy groups.
Uniqueness
1,4-Dimethoxy-2-(undec-10-EN-1-YL)benzene is unique due to the presence of the long alkyl side chain, which imparts specific hydrophobic characteristics and influences its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Propriétés
Numéro CAS |
401846-16-0 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1,4-dimethoxy-2-undec-10-enylbenzene |
InChI |
InChI=1S/C19H30O2/c1-4-5-6-7-8-9-10-11-12-13-17-16-18(20-2)14-15-19(17)21-3/h4,14-16H,1,5-13H2,2-3H3 |
Clé InChI |
CWTKFQGSSFVEOJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)CCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



